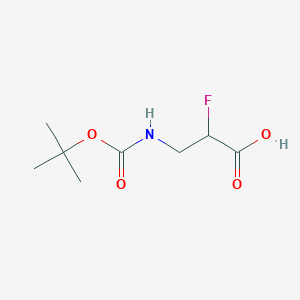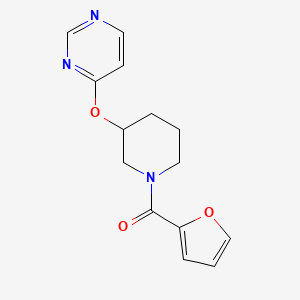
7-Hydroxy-2',5,8-trimethoxyflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2’,5,8-trimethoxyflavanone is a naturally occurring flavanone compound. It is known for its unique chemical structure and potential biological activities. The compound has a molecular formula of C₁₈H₁₈O₆ and a molecular weight of 330.33 g/mol .
Wirkmechanismus
Target of Action
The primary target of 7-Hydroxy-2’,5,8-trimethoxyflavanone is the enzyme adenosine 3′,5-cyclic monophosphate phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Mode of Action
7-Hydroxy-2’,5,8-trimethoxyflavanone interacts with its target by inhibiting the activity of adenosine 3′,5-cyclic monophosphate phosphodiesterase . This inhibition results in an increase in the intracellular concentration of cAMP, which can lead to various downstream effects depending on the specific cellular context.
Biochemical Pathways
The primary biochemical pathway affected by 7-Hydroxy-2’,5,8-trimethoxyflavanone is the cAMP signaling pathway. By inhibiting the degradation of cAMP, this compound can enhance or prolong the signal transduction events that are mediated by cAMP. These events can include the activation of protein kinase A, which can phosphorylate various target proteins and lead to changes in cellular function .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 7-Hydroxy-2’,5,8-trimethoxyflavanone’s action depend on the specific cellular context. By increasing the intracellular concentration of camp, it can potentially influence a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Hydroxy-2’,5,8-trimethoxyflavanone. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other compounds, such as those found in the diet or produced by the gut microbiota, can influence its absorption and metabolism .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 7-Hydroxy-2’,5,8-trimethoxyflavanone are not well-studied. It is known that flavonoids, the class of compounds to which it belongs, often interact with a variety of enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways, such as by acting as antioxidants, enzyme inhibitors, or signaling molecules .
Molecular Mechanism
It has been reported to inhibit the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase , which could potentially lead to changes in gene expression and other cellular processes.
Transport and Distribution
Flavonoids can interact with various transporters and binding proteins, which can influence their localization and accumulation .
Subcellular Localization
Flavonoids can be directed to specific compartments or organelles based on their chemical structure and any post-translational modifications they may undergo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2’,5,8-trimethoxyflavanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of flavanone precursors, which undergo hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups at specific positions on the flavanone core .
Industrial Production Methods
Industrial production of 7-Hydroxy-2’,5,8-trimethoxyflavanone may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-2’,5,8-trimethoxyflavanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized flavanones, reduced flavanones, and substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference compound in analytical studies and as a starting material for the synthesis of other flavonoid derivatives.
Biology: The compound has shown potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases due to its bioactive properties.
Industry: It is used in the formulation of cosmetic and pharmaceutical products due to its beneficial properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,2’,5’-Trihydroxy-7,8-dimethoxyflavanone: A similar compound with additional hydroxy groups.
5-Hydroxy-7,8,2’,6’-tetramethoxyflavone: Another related compound with a different substitution pattern
Uniqueness
7-Hydroxy-2’,5,8-trimethoxyflavanone is unique due to its specific substitution pattern, which contributes to its distinct chemical and biological properties. Its combination of hydroxy and methoxy groups at specific positions on the flavanone core differentiates it from other similar compounds .
Eigenschaften
IUPAC Name |
(2S)-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-15(22-2)9-12(20)17(23-3)18(16)24-14/h4-7,9,14,20H,8H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIYIVGWSITXPN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone](/img/structure/B2872105.png)

![13-fluoro-5-(4-oxochromene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2872107.png)
![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2872109.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B2872110.png)

![ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2872116.png)
![11-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene](/img/structure/B2872117.png)
![methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate](/img/structure/B2872118.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2872120.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-3-carboxylic acid](/img/structure/B2872121.png)
![Tert-butyl 4-[(3-chloro-1-benzothiophen-2-yl)carbamoyl]-3-cyanopiperazine-1-carboxylate](/img/structure/B2872123.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2872124.png)
